2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide
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Overview
Description
2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide can be achieved through several synthetic routes. One common method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This approach uses lithium diisopropylamide (LDA) as a base to promote the reaction .
Industrial Production Methods
the synthesis starting from readily available precursors such as 2-methyl-5-nitrophenol and 4-methyl-3-nitrobenzenesulfonic acid has been explored for related compounds .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups in related compounds can be reduced to amines.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid or peracetic acid can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Lithium diisopropylamide (LDA) is used for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antibacterial and antioxidant agents.
Medicine: Related compounds have been investigated for their cardiotonic properties.
Industry: Benzamide derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs.
2-methoxy-N-(4-methylbenzyl)-4-(methylsulfanyl)benzamide: A related compound with similar functional groups.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another benzamide derivative with different substituents.
Uniqueness
2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is unique due to its specific combination of methoxy, methylsulfanyl, and benzamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H21NO3S |
---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
2-methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
InChI |
InChI=1S/C14H21NO3S/c1-17-11(8-9-19-3)10-15-14(16)12-6-4-5-7-13(12)18-2/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
InChI Key |
YXLSKCMIZJQSPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(CCSC)OC |
Origin of Product |
United States |
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